N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The 4-methoxyphenyl, 2-methylphenyl, and phenyl groups are introduced through various substitution reactions.
Final Coupling: The final step involves coupling the intermediate with 2-(4-methoxyphenyl)ethylamine under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a similar methoxyphenyl group.
2-Methylphenethylamine: Contains a methylphenyl group similar to the target compound.
Phenethylamine: A basic structure that forms part of the target compound.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C28H26N4O |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H26N4O/c1-20-8-6-7-11-25(20)32-18-24(22-9-4-3-5-10-22)26-27(30-19-31-28(26)32)29-17-16-21-12-14-23(33-2)15-13-21/h3-15,18-19H,16-17H2,1-2H3,(H,29,30,31) |
InChI Key |
FOSRCNDLMQNPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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